Doxorubicinolone (Mixture of Diastereomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Doxorubicinolone is a metabolite of Epirubicin . It has a molecular formula of C21H20O9 and a molecular weight of 416.38 . It is used as a reference standard in food and beverage analysis .

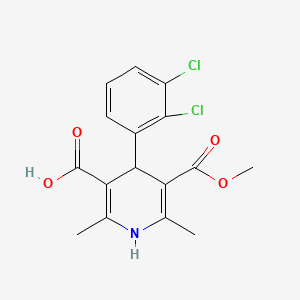

Molecular Structure Analysis

The molecular structure of Doxorubicinolone is represented by the formula C21H20O9 . It is a chiral molecule .Physical And Chemical Properties Analysis

Doxorubicinolone has a molecular weight of 416.4 g/mol . It has a molecular formula of C21H20O9 . Other physical and chemical properties specific to Doxorubicinolone are not provided in the search results.Aplicaciones Científicas De Investigación

Analytical Methods for Doxorubicin and its Metabolites

The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has enabled the simultaneous determination of doxorubicin and its major metabolites, including doxorubicinol, doxorubicinone, doxorubicinolone, and 7-deoxydoxorubicinone in biological samples. These methods offer high sensitivity and specificity, essential for pharmacokinetic studies and understanding the drug's metabolism and distribution within the body. For example, a study by Choi et al. (2020) developed and validated an LC-MS/MS method for quantifying doxorubicin and its metabolites in mouse plasma, significantly contributing to pharmacokinetic research (Choi et al., 2020).

Role in Cardiotoxicity Studies

Doxorubicin's clinical utility is limited by its cardiotoxic effects. Studies have shown that doxorubicinolone, along with doxorubicinol, may play a significant role in the drug's cardiotoxicity. Understanding the effects of these metabolites on cardiac tissue is crucial for developing strategies to mitigate adverse effects without compromising anticancer efficacy. Research has demonstrated that doxorubicinolone is a potent inhibitor of membrane-associated ion pumps in cardiac muscle, which may contribute to doxorubicin-induced cardiotoxicity (Boucek et al., 1987).

Impact on Anticancer Efficacy

While the focus on doxorubicinolone often relates to understanding and mitigating toxicity, its formation and interactions also provide insight into the drug's overall efficacy and safety profile in cancer treatment. Studies that characterize the metabolic pathways of doxorubicin, including the formation of doxorubicinolone, help in optimizing therapeutic regimens and developing novel formulations aimed at reducing toxicity (Cagel et al., 2017).

Propiedades

Número CAS |

210837-88-0 |

|---|---|

Nombre del producto |

Doxorubicinolone (Mixture of Diastereomers) |

Fórmula molecular |

C21H20O9 |

Peso molecular |

416.39 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)

![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)

![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)